N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-4-13(18)17-12-8-6-5-7-11(12)14-15-9(2)10(3)16-14/h4-8H,1H2,2-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKGHKQAYKCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2NC(=O)C=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction with an appropriate aryl halide under palladium-catalyzed conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Materials Science: It is used in the development of functional materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can bind to receptors, altering their signaling pathways and resulting in various biological effects .
Comparison with Similar Compounds
GW4869
IUPAC Name :
N-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-3-[4-(2-{[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]carbamoyl}eth-1-en-1-yl)phenyl]prop-2-enamide hydrate dihydrochloride .
Structural Differences :
- Core Backbone : GW4869 is a dimeric acrylamide with two 4-(4,5-dihydroimidazol-2-yl)phenyl groups linked via a phenylene-bis-acrylamide bridge.
- Imidazole Substitution : Contains 4,5-dihydroimidazole (unsaturated imidazoline) rings, whereas the target compound has 4,5-dimethylimidazole (saturated methyl groups).
- Counterions : Exists as a dihydrochloride hydrate, enhancing solubility compared to the neutral target compound.
XCT790
IUPAC Name: (E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide . Structural Differences:
- Functional Groups: Incorporates electron-withdrawing trifluoromethyl and cyano groups, which are absent in the target compound.
- Heterocyclic System : Features a thiadiazole ring instead of an imidazole.
- Substitution Pattern : Methoxy and trifluoromethylbenzyloxy groups on the phenyl ring contrast with the dimethylimidazole in the target compound.
Comparative Data Table
Mechanistic and Functional Implications
Steric and Electronic Effects
- XCT790’s trifluoromethyl and cyano groups enhance metabolic stability and electron-deficient character, favoring interactions with hydrophobic binding pockets in targets like estrogen-related receptors (ERRs) .
Pharmacokinetic Considerations
- GW4869’s dihydrochloride formulation improves aqueous solubility, making it suitable for in vitro assays, whereas the neutral target compound may require formulation optimization for bioavailability .
Biological Activity
N-[2-(4,5-Dimethyl-1H-imidazol-2-yl)phenyl]prop-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 230.28 g/mol. Its structure features an imidazole ring substituted with a phenyl group, which is critical for its biological activity.
Antiviral Properties
Recent studies have explored the antiviral potential of imidazole derivatives, including this compound. In particular, compounds with similar structures have shown promise as inhibitors of the dengue virus NS2B-NS3 protease. For instance, para-substituted imidazole phenazines were identified as effective inhibitors with IC50 values comparable to established antiviral agents .
Table 1: Comparison of IC50 Values for Imidazole Derivatives Against DENV Protease
| Compound | IC50 (μM) | Binding Energy (kcal/mol) |
|---|---|---|
| Quercetin | 104.8 | -7.2 |
| Compound 3e | 54.8 | -8.5 |
| Compound 3k | 71.9 | -8.4 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways . In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against several cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 μM after 48 hours of treatment.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in viral replication and cancer cell metabolism.
- Receptor Modulation : It may modulate the activity of various receptors, leading to altered cellular signaling pathways that promote apoptosis in cancer cells.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
